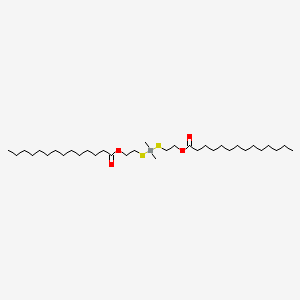
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride is a chemical compound with a complex structure. It is an intermediate in the synthesis of various pharmaceuticals and is known for its role in the production of Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-naphthaldehyde followed by a series of reactions involving dimethylamine and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce different alcohols or amines .
Aplicaciones Científicas De Investigación
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It plays a crucial role in the development of antiemetic drugs like Palonosetron, which are used to prevent nausea and vomiting in chemotherapy patients.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. In the case of Palonosetron, it acts as a 5-HT3 receptor antagonist, blocking the action of serotonin and thereby preventing nausea and vomiting. The molecular pathways involved include the inhibition of serotonin binding to its receptor, which disrupts the signaling pathways that trigger these symptoms .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: This compound is structurally similar and is used as a chiral probe in enzyme-substrate interaction studies.
1-Methyltetralin: Another similar compound used in various chemical reactions and studies.
Uniqueness
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride is unique due to its specific functional groups and its role in the synthesis of Palonosetron. Its ability to act as a 5-HT3 receptor antagonist sets it apart from other similar compounds, making it valuable in medical applications .
Propiedades
Número CAS |
63766-13-2 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
[hydroxy-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-15(2)14(16)12-8-4-7-11-10(12)6-5-9-13(11)17-3;/h5-6,9,12,14,16H,4,7-8H2,1-3H3;1H |
Clave InChI |
UQSCAIVUMAURBY-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C(C1CCCC2=C1C=CC=C2OC)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


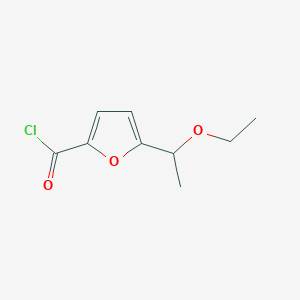
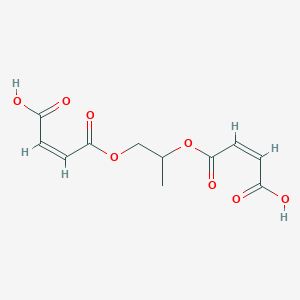
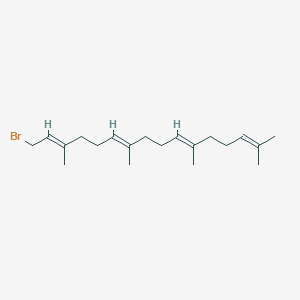
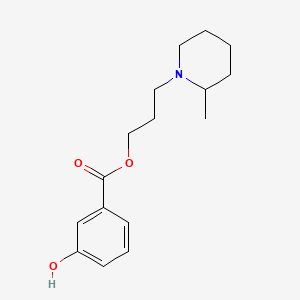
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)





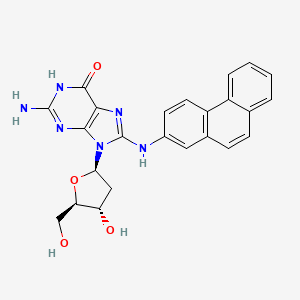
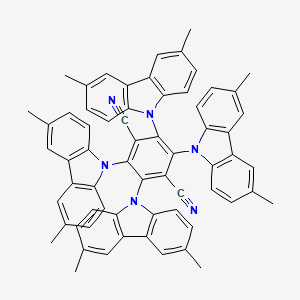
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
